
2-Fluoro-5-nitrotoluene
Overview
Description
2-Fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a nitro group at the 5-position and a fluorine atom at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrotoluene can be synthesized through the fluorination of 2-Chloro-5-nitrotoluene using silver fluoride. The reaction typically involves the use of bis(trimethylsilyl)methylpalladium(II) and dicyclohexylphosphine in toluene at 150°C for 12 hours in a sealed tube .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-nitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Reduction: 2-Fluoro-5-aminotoluene.
Substitution: Products depend on the nucleophile used, such as 2-Amino-5-nitrotoluene when using an amine.
Scientific Research Applications
Introduction to 2-Fluoro-5-nitrotoluene
This compound, with the molecular formula C₇H₆FNO₂, is an aromatic compound that features a fluorine atom at the 2-position and a nitro group at the 5-position of the toluene ring. This compound is notable for its diverse applications in organic synthesis, pharmaceuticals, and industrial chemistry.
Organic Synthesis
This compound serves as a critical intermediate in the synthesis of more complex organic molecules. It is particularly useful in:
- Production of Pesticides : It is a precursor for synthesizing 4-fluoro-3-toluidine, which is vital in agrochemical formulations.
- Synthesis of Bioactive Compounds : The compound has been employed in developing various pharmaceuticals due to its functional groups that allow for further chemical modifications .
Industrial Applications
In industrial settings, this compound is utilized for:
- Dyes and Pigments Production : The compound's reactivity makes it suitable for synthesizing dyes and pigments used in textiles and coatings.
- Agrochemicals : It plays a role in creating herbicides and insecticides, contributing to agricultural productivity .
Case Study 1: Nitration Efficiency
Research demonstrated that nitration of 2-fluorotoluene at 90 °C resulted in a conversion rate of 55% with a selectivity of 90% for producing this compound. This efficiency highlights the advantages of using solid acid catalysts over traditional methods, leading to environmentally friendly processes with higher yields .
Case Study 2: Application in Pharmaceutical Chemistry
A study explored the use of this compound as a starting material for synthesizing novel pharmaceutical compounds. Its ability to undergo electrophilic substitution reactions allows for the introduction of various functional groups, facilitating the development of new drugs targeting specific biological pathways .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-nitrotoluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .
Comparison with Similar Compounds
- 2-Fluoro-4-nitrotoluene
- 2-Fluoro-6-nitrotoluene
- 4-Fluoro-3-methylnitrobenzene
Comparison: 2-Fluoro-5-nitrotoluene is unique due to the specific positioning of the fluorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of stability and ease of synthesis .
Biological Activity
2-Fluoro-5-nitrotoluene (C7H6FNO2) is an aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by a fluorine atom and a nitro group on the toluene ring, imparts distinct biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse studies, including its toxicity, potential therapeutic applications, and environmental impact.
This compound is synthesized through nitration processes involving 2-fluorotoluene as a precursor. The nitration reaction typically yields a high selectivity for the 5-position of the aromatic ring. For instance, a study reported a 90% selectivity for this compound when nitrating 2-fluorotoluene at 90 °C using solid acid catalysts, achieving a conversion rate of 55% .
Toxicity
The compound exhibits acute toxicity, being harmful if swallowed or if it comes into contact with skin. According to PubChem data, it has been classified with the following warnings:
This toxicity profile necessitates careful handling in laboratory and industrial settings.
Potential Carcinogenicity
The potential carcinogenic effects of nitroaromatic compounds have been a subject of investigation. A computational method proposed for identifying chemical carcinogens suggests that this compound could exhibit carcinogenic potential based on its structural features. The study utilized gene expression profiles from model organisms exposed to various chemicals, indicating that nitro groups can be associated with genotoxicity . However, further empirical studies are needed to confirm these predictions specifically for this compound.
Synthesis and Biological Evaluation
A notable study focused on the synthesis of derivatives from this compound and their biological evaluations. The derivatives were tested for herbicidal activity, revealing that structural modifications significantly influenced their efficacy. Compounds with specific substitutions at the aromatic ring demonstrated enhanced herbicidal properties compared to unsubstituted analogs .
Environmental Impact Assessment
Another area of research has evaluated the environmental impact of this compound as part of broader studies on fluorinated compounds. The persistence and bioaccumulation potential of such compounds raise concerns regarding their ecological effects. Studies suggest that while some fluorinated compounds are resistant to degradation, further research is necessary to fully understand the fate of this compound in environmental matrices.
Data Summary
Property | Value/Description |
---|---|
Chemical Formula | C7H6FNO2 |
CAS Number | 455-88-9 |
Toxicity | Harmful if swallowed or skin contact |
Nitration Selectivity | 90% selectivity for 5-position |
Potential Carcinogenicity | Needs further empirical validation |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Fluoro-5-nitrotoluene, and how can reaction conditions be optimized for laboratory-scale production?
- Methodological Answer : The synthesis typically involves nitration of fluorotoluene derivatives. For example, direct nitration of 2-fluorotoluene using a mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) minimizes side reactions like ring sulfonation. Reaction optimization includes adjusting stoichiometry, temperature, and nitrating agent strength. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>97%) for research applications .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as distinct multiplets in δ 7.2–8.5 ppm, with splitting patterns reflecting substituent positions.
- ¹³C NMR : The nitro group (NO₂) deshields adjacent carbons, with signals near δ 145–150 ppm.
- FT-IR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 155.13 (C₇H₆FNO₂⁺) confirms molecular weight .
Q. How should this compound be stored to ensure stability in long-term research studies?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture and high temperatures (>40°C), as decomposition risks increase under these conditions. Regular purity checks via HPLC or GC-MS are recommended for stored samples .
Advanced Research Questions
Q. What role does this compound play in synthesizing polyimide/crown ether composite films, and how does its reactivity influence material properties?
- Methodological Answer : As a precursor for fluorinated monomers, it enhances polymer thermal stability and reduces dielectric constants. Reactivity studies should focus on its participation in nucleophilic aromatic substitution (NAS) with diamines or phenols. For example, coupling with bisphenol A under basic conditions forms intermediates for polyimide synthesis. Monitor reaction progress via in-situ FT-IR to track nitro group reduction or displacement .
Q. How does the electron-withdrawing nitro group influence the reactivity of the fluorine atom in this compound during nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The nitro group at the para position activates the fluorine atom for NAS by increasing the electrophilicity of the aromatic ring. Kinetic studies using varying nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO) can quantify activation energy. Competitive experiments with meta-substituted analogs (e.g., 3-nitro derivatives) clarify positional effects on reaction rates .
Q. What strategies can mitigate decomposition risks when using this compound in high-temperature polymer synthesis applications?
- Methodological Answer :
- Use stabilizers like BHT (butylated hydroxytoluene) to suppress radical-mediated degradation.
- Conduct reactions under reduced pressure to lower boiling points and minimize thermal stress.
- Post-synthesis, employ rapid cooling and inert atmosphere quenching to isolate products before side reactions occur.
- Monitor decomposition byproducts (e.g., fluorobenzene derivatives) via GC-MS .
Q. Contradiction Analysis
Properties
IUPAC Name |
1-fluoro-2-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCYJGMIICONES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060021 | |
Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
455-88-9 | |
Record name | 2-Fluoro-5-nitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=455-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000455889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-fluoro-2-methyl-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-5-nitrotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.593 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.